3-Hydroxy-3-(2-(trifluoromethoxy)phenyl)propanenitrile
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Overview
Description
3-Hydroxy-3-(2-(trifluoromethoxy)phenyl)propanenitrile is a chemical compound with the molecular formula C10H8F3NO2 and a molecular weight of 231.17 g/mol . This compound is characterized by the presence of a hydroxy group, a trifluoromethoxy group, and a nitrile group attached to a phenyl ring. It is a versatile compound used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-(2-(trifluoromethoxy)phenyl)propanenitrile typically involves the reaction of 2-(trifluoromethoxy)benzaldehyde with a suitable cyanide source under basic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the desired product . Common reagents used in this synthesis include sodium cyanide or potassium cyanide, and the reaction is often carried out in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3-(2-(trifluoromethoxy)phenyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanenitrile.
Reduction: Formation of 3-hydroxy-3-(2-(trifluoromethoxy)phenyl)propanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-3-(2-(trifluoromethoxy)phenyl)propanenitrile is utilized in several scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Employed in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-(2-(trifluoromethoxy)phenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-3-(2-methoxyphenyl)propanenitrile
- 3-Hydroxy-3-(2-fluorophenyl)propanenitrile
- 3-Hydroxy-3-(2-chlorophenyl)propanenitrile
Uniqueness
3-Hydroxy-3-(2-(trifluoromethoxy)phenyl)propanenitrile is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H8F3NO2 |
---|---|
Molecular Weight |
231.17 g/mol |
IUPAC Name |
3-hydroxy-3-[2-(trifluoromethoxy)phenyl]propanenitrile |
InChI |
InChI=1S/C10H8F3NO2/c11-10(12,13)16-9-4-2-1-3-7(9)8(15)5-6-14/h1-4,8,15H,5H2 |
InChI Key |
HYGUWAACMHALBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC#N)O)OC(F)(F)F |
Origin of Product |
United States |
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